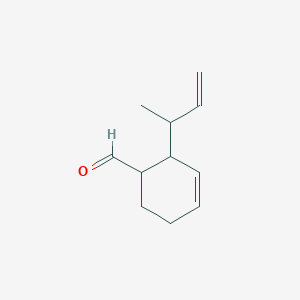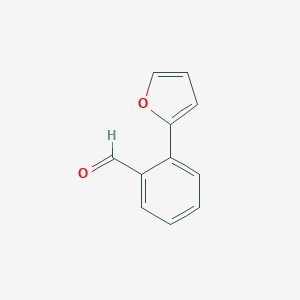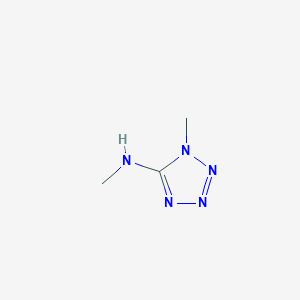
Estra-1,3,5(10)-trien-17-one, 3,12beta-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-trien-17-one, 3,12beta-dihydroxy-, also known as 3,12-dihydroxyestra-1,3,5(10)-trien-17-one (DHET), is a synthetic steroid hormone that has been used in scientific research. DHET is a derivative of estradiol, which is a natural hormone in the body. DHET has been studied for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
DHET exerts its effects by binding to estrogen receptors (ERs) in the body. DHET has a higher affinity for ER-beta than ER-alpha. DHET can also modulate the activity of other signaling pathways, such as the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
DHET has been shown to have various biochemical and physiological effects in the body. DHET can regulate gene expression by binding to ERs and modulating the activity of transcription factors. DHET can also modulate the activity of enzymes, such as aromatase, which is involved in the synthesis of estrogen. DHET can also affect the levels of various hormones, such as testosterone and cortisol.
Avantages Et Limitations Des Expériences En Laboratoire
DHET has several advantages for lab experiments. DHET is a synthetic compound that can be easily synthesized and purified. DHET has a high affinity for ER-beta, which makes it a useful tool for studying the role of ER-beta in various biological processes. DHET also has limitations for lab experiments. DHET can have off-target effects on other signaling pathways, which can complicate the interpretation of the results. DHET can also have different effects in different cell types and tissues, which can make it challenging to extrapolate the results to the whole body.
Orientations Futures
There are several future directions for research on DHET. One direction is to investigate the potential therapeutic applications of DHET in various medical conditions, such as cancer, cardiovascular diseases, and osteoporosis. Another direction is to study the molecular mechanisms underlying the effects of DHET on ERs and other signaling pathways. Further research is also needed to determine the optimal dose and duration of DHET treatment for different medical conditions. Finally, more studies are needed to investigate the safety and potential side effects of DHET in humans.
Méthodes De Synthèse
DHET can be synthesized by the reaction of estrone with a reducing agent, such as sodium borohydride, followed by oxidation with a mild oxidizing agent, such as Jones reagent. The yield of DHET synthesis can be improved by using different reaction conditions and solvents.
Applications De Recherche Scientifique
DHET has been used in scientific research for its potential therapeutic applications in various medical conditions, such as cancer, cardiovascular diseases, and osteoporosis. DHET has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. DHET has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation. In addition, DHET has been shown to have bone-protective effects by promoting osteoblast differentiation and inhibiting osteoclast differentiation.
Propriétés
Numéro CAS |
17736-14-0 |
|---|---|
Nom du produit |
Estra-1,3,5(10)-trien-17-one, 3,12beta-dihydroxy- |
Formule moléculaire |
C18H22O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(8R,9S,12R,13R,14S)-3,12-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-15(6-7-16(18)20)13-4-2-10-8-11(19)3-5-12(10)14(13)9-17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17-,18+/m1/s1 |
Clé InChI |
QLSNMFRUPMBKHW-XHHISWJOSA-N |
SMILES isomérique |
C[C@]12[C@@H](CCC1=O)[C@@H]3CCC4=C([C@H]3C[C@H]2O)C=CC(=C4)O |
SMILES |
CC12C(CCC1=O)C3CCC4=C(C3CC2O)C=CC(=C4)O |
SMILES canonique |
CC12C(CCC1=O)C3CCC4=C(C3CC2O)C=CC(=C4)O |
Synonymes |
3,12β-Dihydroxy-1,3,5(10)-estratrien-17-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



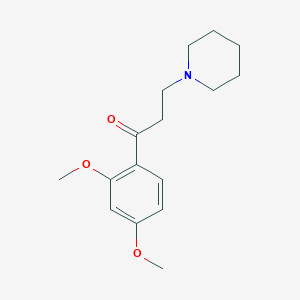

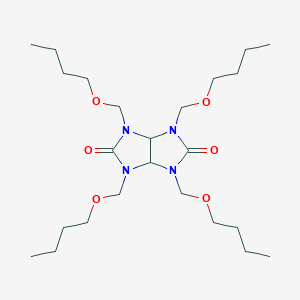
![Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B98207.png)


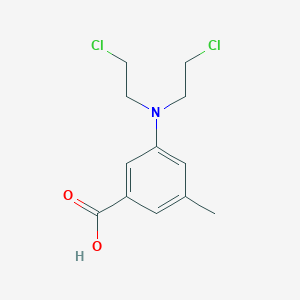
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)


